molecular formula C18H15N5O2 B11282762 3-[(1-Ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]benzoic acid

3-[(1-Ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]benzoic acid

Cat. No.: B11282762
M. Wt: 333.3 g/mol
InChI Key: XQADLNIQVQPSBJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)BENZOIC ACID typically involves multiple steps. One common method starts with the preparation of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine. This intermediate is then reacted with various amines and triazole-2-thiol under anhydrous conditions using potassium carbonate in dimethylformamide (DMF) as the solvent . The reaction mixture is stirred overnight and then poured onto ice-water to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)BENZOIC ACID undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups into the triazoloquinoxaline ring .

Scientific Research Applications

3-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)BENZOIC ACID has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)-2-PROPANOL
  • 1-MERCAPTO-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4(5H)-ONE
  • 8-CHLORO-1-PHENYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-AMINE

Uniqueness

What sets 3-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}AMINO)BENZOIC ACID apart from similar compounds is its specific substitution pattern, which enhances its biological activity. The presence of the benzoic acid moiety contributes to its unique pharmacokinetic properties, making it a promising candidate for further drug development .

Properties

Molecular Formula

C18H15N5O2

Molecular Weight

333.3 g/mol

IUPAC Name

3-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amino]benzoic acid

InChI

InChI=1S/C18H15N5O2/c1-2-15-21-22-17-16(19-12-7-5-6-11(10-12)18(24)25)20-13-8-3-4-9-14(13)23(15)17/h3-10H,2H2,1H3,(H,19,20)(H,24,25)

InChI Key

XQADLNIQVQPSBJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N=C2NC4=CC=CC(=C4)C(=O)O

Origin of Product

United States

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